(2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
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Overview
Description
(2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane is a chemical compound with the molecular formula C10H12Cl2OS. It is characterized by the presence of two chlorine atoms, an isopropoxy group, and a methylsulfane group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane typically involves the reaction of 2,6-dichlorophenol with isopropyl alcohol in the presence of a suitable catalyst to form 2,6-dichloro-3-isopropoxyphenol. This intermediate is then reacted with methylsulfenyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfenyl group to a thiol group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the sulfenyl group allows for redox reactions, which can influence cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane
- (2,6-Dichloro-3-ethoxyphenyl)(methyl)sulfane
- (2,6-Dichloro-3-propoxyphenyl)(methyl)sulfane
Uniqueness
(2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs.
Properties
IUPAC Name |
1,3-dichloro-2-methylsulfanyl-4-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2OS/c1-6(2)13-8-5-4-7(11)10(14-3)9(8)12/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIYQZHQUKSTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)Cl)SC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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